molecular formula C19H25N3O6 B2784859 6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-26-8

6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2784859
CAS No.: 1021122-26-8
M. Wt: 391.424
InChI Key: YOFPBINTIZLEMC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a bicyclic framework fused with pyrimidine and pyrrole rings. Key structural features include:

  • 4-(3,4,5-Trimethoxyphenyl) group: A highly electron-rich aromatic moiety, commonly associated with tubulin-binding activity in anticancer agents (e.g., combretastatin analogs).

Properties

IUPAC Name

6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-25-7-5-6-22-10-12-15(18(22)23)16(21-19(24)20-12)11-8-13(26-2)17(28-4)14(9-11)27-3/h8-9,16H,5-7,10H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPBINTIZLEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the methoxypropyl and trimethoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Relevance (Inferred) Reference
Target Compound Pyrrolo[3,4-d]pyrimidine-2,5-dione 6-(3-methoxypropyl), 4-(3,4,5-trimethoxyphenyl) Methoxypropyl, trimethoxyphenyl Potential tubulin inhibition N/A
4j: 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(2-hydroxyphenyl), 6-(4-methoxyphenyl) Hydroxyphenyl, methoxyphenyl Moderate bioactivity (FTIR: OH, NH)
8: 4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-chlorophenyl), 6-(4-methoxybenzyl) Chlorophenyl, methoxybenzyl Steric/electronic modulation
9: 3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo[3,4-c]pyrazol 3-(2-hydroxyphenyl), 5-(3-hydroxypropyl), 4-(3,4,5-trimethoxyphenyl) Hydroxypropyl, trimethoxyphenyl Altered H-bonding capacity

Biological Activity

6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS: 1021122-26-8) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O6C_{19}H_{25}N_{3}O_{6}, with a molecular weight of 391.4 g/mol. The structure features a pyrrolo[3,4-d]pyrimidine core substituted with methoxypropyl and trimethoxyphenyl groups. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H25N3O6C_{19}H_{25}N_{3}O_{6}
Molecular Weight391.4 g/mol
CAS Number1021122-26-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of the methoxypropyl and trimethoxyphenyl groups is achieved through substitution reactions under optimized conditions to ensure high yield and purity.

Cytotoxicity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity against MCF-7 Cells : Compounds similar to this compound showed IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells. This suggests a potent inhibitory effect on breast cancer cell proliferation .
  • Mechanism of Action : Mechanistic studies indicated that these compounds can inhibit tubulin polymerization and various oncogenic kinases. They also induce cell cycle arrest at preG1 and G2/M phases and promote early apoptosis in cancer cells .

Selectivity and Safety

While demonstrating strong cytotoxicity against cancer cells, the selectivity towards normal cells is also crucial. For instance:

  • Selectivity Index : The selectivity index for certain derivatives was found to be moderate to high when tested against normal MRC-5 cells (IC50 values ranged from 0.155 to 17.08 μM ), indicating a favorable safety profile .

Case Studies

A study on related pyrrolizines highlighted their ability to inhibit multiple oncogenic kinases while displaying lower cytotoxicity against non-cancerous cells. The binding affinities for tubulin and CDK-2 were significantly higher than those of co-crystallized ligands in docking studies .

Q & A

Basic: What are the common synthetic routes for 6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via multi-step routes involving cyclization of precursors such as substituted phenols, pyrimidine derivatives, and methoxypropyl moieties. Key steps include:

  • Cyclization : Performed under reflux in polar aprotic solvents (e.g., DMF) with catalysts like p-toluenesulfonic acid to form the fused pyrrolo-pyrimidine core .
  • Substituent Introduction : The 3,4,5-trimethoxyphenyl group is introduced via nucleophilic aromatic substitution, while the 3-methoxypropyl chain is added through alkylation .
    Optimization Strategies :
  • Temperature Control : Maintain 80–100°C during cyclization to balance yield and purity.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

Technique Key Data References
X-ray Diffraction (XRD) Bond lengths, angles, and crystal packing
NMR (¹H/¹³C) Chemical shifts for methoxy (δ 3.2–3.8 ppm), pyrimidine protons (δ 7.1–8.3 ppm)
Mass Spectrometry Molecular ion peak ([M+H]⁺) matching theoretical mass

Methodological Note : For ambiguous signals (e.g., overlapping methoxy peaks), use 2D NMR (COSY, HSQC) to resolve assignments .

Basic: What preliminary biological screening assays are recommended to evaluate its bioactivity?

Answer:
Initial screening should focus on target-agnostic assays to identify potential mechanisms:

  • Enzyme Inhibition : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Measure logP values via shake-flask method to guide formulation for in vivo studies .

Advanced: How can computational modeling enhance the design and synthesis of this compound?

Answer:
Computational tools address challenges in reaction design and SAR prediction:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for cyclization and substituent addition .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with targets like tubulin or DNA topoisomerases .
  • Machine Learning : Train models on existing pyrrolo-pyrimidine datasets to optimize reaction conditions (e.g., solvent, catalyst) .

Advanced: How do substituent variations (e.g., methoxy positioning) influence structure-activity relationships (SAR)?

Answer:
SAR studies reveal critical substituent effects:

Substituent Modification Biological Impact References
3,4,5-Trimethoxyphenyl Enhances tubulin binding (anti-mitotic activity)
3-Methoxypropyl vs. Allyl Increased lipophilicity improves BBB penetration
Hydroxyl Group Introduction Boosts antioxidant activity but reduces stability

Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, then compare IC₅₀ values in parallel assays .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., NCI-60 screening for cytotoxicity) to minimize inter-lab variability.
  • Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data from multiple studies .
  • Control for Purity : Ensure compound purity (>95% via HPLC) and characterize degradation products under assay conditions .

Advanced: What crystallographic insights inform the compound’s mechanism of action?

Answer:
Single-crystal XRD reveals:

  • Planar Core : The pyrrolo-pyrimidine system facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Methoxy Orientation : The 3,4,5-trimethoxyphenyl group adopts a conformation that maximizes hydrophobic interactions .
    Applications : Overlay XRD structures with target proteins (e.g., β-tubulin) using PyMOL to guide rational drug design .

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